molecular formula C9H7NOS3 B12612875 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione CAS No. 918504-03-7

5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione

Cat. No.: B12612875
CAS No.: 918504-03-7
M. Wt: 241.4 g/mol
InChI Key: VXEWCSMCZTZYAA-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione typically involves the reaction of phenoxymethyl halides with dithiazole derivatives under controlled conditions. One common method utilizes triglycidyl isocyanurate and phenol derivatives to achieve the desired product . The reaction is generally carried out in the presence of a base and at elevated temperatures to facilitate the formation of the dithiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted dithiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activities

Antibacterial Properties:
Research indicates that compounds within the dithiazole family exhibit significant antibacterial activity against a range of pathogens. For instance, studies have shown that 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione demonstrates effectiveness against Gram-positive and Gram-negative bacteria. Notably, it has been reported to have minimum inhibitory concentrations (MICs) as low as 7.5 ppm against resistant strains of Escherichia coli and Staphylococcus aureus .

Antifungal Activity:
The compound has also been evaluated for its antifungal properties. In controlled studies, it exhibited strong activity against fungal pathogens such as Candida albicans and Aspergillus niger. For example, a specific analogue showed a 90% reduction in fungal growth in treated tomato seedlings infected with Phytophthora infestans .

Antiviral Applications

This compound has been investigated for its potential antiviral properties. Some derivatives of dithiazoles have shown promising results in inhibiting viral replication mechanisms. For example, certain analogues have demonstrated efficacy against hepatitis C virus (HCV) by inhibiting NS5B RNA polymerase activity .

Anticancer Potential

In the realm of cancer research, dithiazole derivatives are being explored for their antiproliferative effects on various cancer cell lines. Studies have indicated that certain compounds exhibit cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a potential role in cancer therapy . The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Agricultural Applications

Herbicidal Activity:
The herbicidal properties of this compound have been documented in agricultural studies. The compound has been tested against various weed species and shown to inhibit their growth effectively. In particular, it has been identified as a promising candidate for developing new herbicides due to its selective action against specific weed species while being less harmful to crops .

Summary Table of Biological Activities

Activity TypeTarget OrganismsEfficacy (MIC)References
AntibacterialE. coli, S. aureus7.5 ppm
AntifungalCandida albicans, Aspergillus niger90% growth inhibition
AntiviralHCVInhibitory activity
AnticancerMCF-7, MDA-MB-231Cytotoxicity observed
HerbicidalVarious weedsEffective inhibition

Mechanism of Action

The mechanism of action of 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione is unique due to its specific dithiazole ring structure and the presence of the phenoxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

5-(Phenoxymethyl)-3H-1,2,4-dithiazole-3-thione is a member of the dithiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound this compound features a phenoxymethyl group attached to a dithiazole core. The synthesis typically involves the reaction of phenolic compounds with thioketones or related precursors under specific conditions to yield the desired thione structure. This method allows for the introduction of various substituents that can modulate biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-dithiazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial and fungal strains. A study highlighted that certain dithiazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 16 μg/mL against Candida albicans and Candida glabrata .

Table 1: Antimicrobial Activity of Dithiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)
5-(Phenoxymethyl)-3H-dithiazoleC. albicans16
4-(4-fluorophenyl)-dithiazoleC. glabrata16
4-phenyl-5H-dithiazoleS. aureus16

Anticancer Activity

The anticancer potential of dithiazole derivatives is notable. In vitro studies have demonstrated that certain compounds can inhibit the proliferation of cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D). For example, a compound structurally related to 5-(Phenoxymethyl)-3H-1,2,4-dithiazole showed an IC50 value of 6.2 μM against HCT-116 cells .

Table 2: Anticancer Activity of Dithiazole Derivatives

CompoundCancer Cell LineIC50 (μM)
5-(Phenoxymethyl)-dithiazoleHCT-1166.2
Related Dithiazole DerivativeT47D27.3

The biological activities of dithiazoles are attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Dithiazoles may inhibit key enzymes involved in cell proliferation and survival in cancer cells.
  • Disruption of Membrane Integrity : Antimicrobial activity is often linked to the ability of these compounds to disrupt bacterial membranes.
  • Antioxidant Properties : Some studies suggest that dithiazoles possess antioxidant properties that can protect cells from oxidative stress .

Study on Anticancer Efficacy

A study conducted by researchers evaluated the effects of various dithiazole derivatives on cancer cell lines. Among the tested compounds, one derivative demonstrated significant growth inhibition in both HCT-116 and T47D cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of dithiazoles against clinical isolates of Staphylococcus aureus. The results indicated a strong correlation between structural modifications in the dithiazoles and their antimicrobial potency, suggesting that electron-withdrawing groups enhance activity .

Properties

CAS No.

918504-03-7

Molecular Formula

C9H7NOS3

Molecular Weight

241.4 g/mol

IUPAC Name

5-(phenoxymethyl)-1,2,4-dithiazole-3-thione

InChI

InChI=1S/C9H7NOS3/c12-9-10-8(13-14-9)6-11-7-4-2-1-3-5-7/h1-5H,6H2

InChI Key

VXEWCSMCZTZYAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=S)SS2

Origin of Product

United States

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